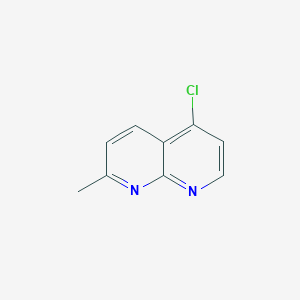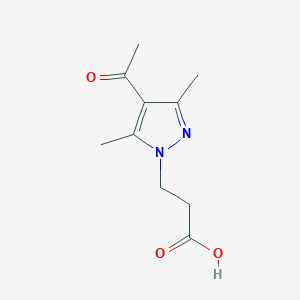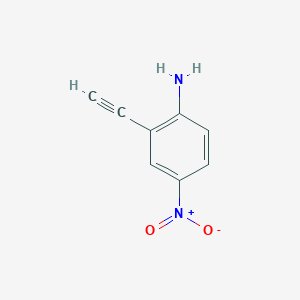
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide, also known as Etizolam, is a chemical compound that belongs to the thienodiazepine class. It has been used in scientific research for its unique pharmacological properties, including anxiolytic, sedative, hypnotic, and anticonvulsant effects.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has been widely used in scientific research for its pharmacological properties. It has been shown to have anxiolytic, sedative, hypnotic, and anticonvulsant effects. This makes it a useful tool for studying the mechanisms behind anxiety, sleep disorders, and epilepsy. 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has also been used in animal models to investigate the effects of stress on the central nervous system.
Mécanisme D'action
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide works by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. By enhancing GABA activity, 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide produces its anxiolytic, sedative, and anticonvulsant effects.
Effets Biochimiques Et Physiologiques
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has a range of biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. It also has anticonvulsant properties, making it useful in the treatment of epilepsy. 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has been shown to have a short half-life and is rapidly metabolized in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has several advantages for use in lab experiments. It has a high potency and is effective at low doses, which makes it a cost-effective tool for research. It also has a shorter half-life than other benzodiazepines, which allows for more precise dosing. However, 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has limitations as well. It has a high potential for abuse and dependence, which makes it difficult to use in human studies. It can also cause respiratory depression and other adverse effects at high doses.
Orientations Futures
The use of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide in scientific research is still evolving, and there are many future directions for its use. One area of interest is the development of new drugs that target the GABA receptor system. Another area of interest is the investigation of the effects of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide on different types of anxiety disorders, such as social anxiety disorder and post-traumatic stress disorder. Additionally, there is a need for further research into the potential risks and benefits of using 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide in humans.
Conclusion
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide, or 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide, is a chemical compound that has been used in scientific research for its unique pharmacological properties. It has anxiolytic, sedative, hypnotic, and anticonvulsant effects, making it a useful tool for studying the mechanisms behind anxiety, sleep disorders, and epilepsy. While 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has advantages for use in lab experiments, it also has limitations and potential risks. Further research is needed to fully understand the potential benefits and risks of using 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide in humans.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide involves the reaction between 2-(4-chlorophenyl)acetic acid and 2-aminoethoxybenzene in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide. The purity and yield of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide can be improved through various purification techniques, including recrystallization, column chromatography, and HPLC.
Propriétés
Numéro CAS |
5813-69-4 |
|---|---|
Nom du produit |
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide |
Formule moléculaire |
C16H16ClNO2 |
Poids moléculaire |
289.75 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-20-15-6-4-3-5-14(15)18-16(19)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3,(H,18,19) |
Clé InChI |
NUXAPQGXRHEUJT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-](/img/structure/B184422.png)


![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)

![2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B184430.png)






![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
